(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the bicyclic core followed by the introduction of the imidazole ring. Common reagents used in these reactions include strong bases, nucleophiles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules. Its imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a useful probe in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering potential for drug development.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The bicyclic structure may also play a role in stabilizing the compound and facilitating its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane shares similarities with other bicyclic compounds containing imidazole rings, such as imidazole-based alkaloids and synthetic analogs.
- Other similar compounds include bicyclic amines and azabicyclo compounds with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the imidazole ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,5S)-3-(1-methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-5-4-12-11(14)8-6-9-2-3-10(7-8)13-9/h4-5,8-10,13H,2-3,6-7H2,1H3/t8?,9-,10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBKJGUHPQPXPJ-PBINXNQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CC3CCC(C2)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1C2C[C@H]3CC[C@@H](C2)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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